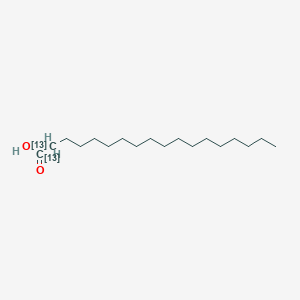

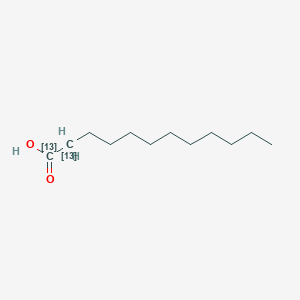

(1,2-13C2)dodecanoic acid

Vue d'ensemble

Description

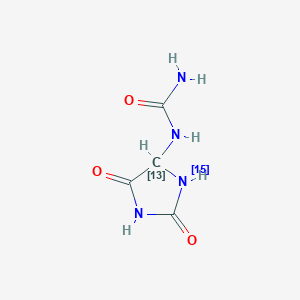

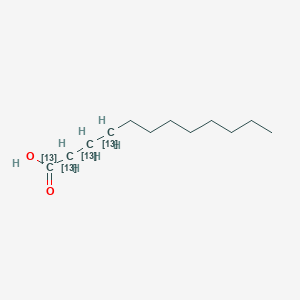

Lauric acid-1,2-13C2, also known as Dodecanoic acid-1,2-13C2, is a variant of lauric acid where the first and second carbon atoms are replaced by Carbon-13 isotopes . It has a linear formula of CH3(CH2)913CH213CO2H . . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of Lauric acid-1,2-13C2 is similar to that of regular lauric acid, with the only difference being the presence of Carbon-13 isotopes at the first and second carbon positions . The molecular weight is 202.30 .Physical and Chemical Properties Analysis

Lauric acid-1,2-13C2 is a solid at room temperature and melts easily in boiling water . It has a boiling point of 225 °C/100 mmHg and a melting point of 44-46 °C .Applications De Recherche Scientifique

1. Energy Storage and Heating Applications

Lauric acid, often in combination with other fatty acids like myristic and palmitic acids, has been extensively studied for its potential in energy storage, particularly as a Phase Change Material (PCM). These studies reveal that eutectic mixtures involving lauric acid can be tailored for low-temperature applications, such as solar space heating and greenhouse heating. The thermal properties of these mixtures, including their melting temperatures and latent heats of fusion, make them promising for solar energy storage applications (Keleş et al., 2005) (Tunçbilek et al., 2005) (Dimaano & Watanabe, 2002).

2. Cancer Treatment

Recent research indicates that lauric acid could be utilized in cancer treatment, specifically in breast cancer cell therapy. When encapsulated in silica shells, lauric acid shows promise in chemo-thermal therapy due to its ability to induce apoptosis in cancer cells. The application leverages the phase change property of lauric acid at around 43 °C, aiding in hyperthermal stress treatment (De Matteis et al., 2019).

3. Agricultural Applications

Lauric acid has been identified as a bioactive component in certain plant root exudates, specifically crown daisy. It significantly affects the chemotaxis of root-knot nematodes and disrupts the expression of crucial genes like Mi-flp-18, which regulates nematode infection. This application suggests a potential use of lauric acid in agricultural pest control (Dong et al., 2013).

4. Drug Delivery and Medical Applications

Lauric acid's interaction with other compounds has been investigated for potential medical applications. For example, the formation of an ion pair between lauric acid and ondansetron, an antiemetic drug, suggests its use in enhancing drug delivery through the skin. This application explores the potentialof lauric acid as a penetration enhancer in transdermal drug delivery systems (Dimas et al., 2005).

5. Nanotechnology

Lauric acid has been used in nanotechnology, particularly in the stabilization of magnetic fluids. Coating magnetite nanoparticles with lauric acid in non-polar organic liquids results in highly stable magnetic fluids, a significant advancement over traditional stabilization methods. This application opens up new possibilities in the field of magnetic fluid technology (Avdeev et al., 2007).

6. Antimicrobial Applications

The antimicrobial properties of lauric acid have been investigated, particularly against Propionibacterium acnes, a bacterium associated with acne. Lauric acid, especially when used in liposomal formulations, shows strong bactericidal activity, suggesting its use in treating acne and other skin conditions (Yang et al., 2009).

7. Thermal Analysis and Stability

Studies on the thermal properties of lauric acid include its behavior under high pressure and its stability as a coating agent. These studies provide insights into the stability and ordering of materials under compressed conditions, which is crucial for various industrial applications (Albahrani et al., 2019).

8. Building and Construction

Lauric acid has been explored for use in building materials for energy conservation. Eutectic mixtures of lauric acid with other compounds are incorporated into building wallboards as PCM, demonstrating good thermal stability and potential for latent heat storage in the construction industry (Lv et al., 2006).

Safety and Hazards

Lauric acid-1,2-13C2 should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . It should be stored in a dry, cool, and well-ventilated place .

Relevant Papers Several papers have been published on lauric acid and its derivatives. For instance, one paper discussed the production of lauric acid-enriched monoacylglycerol via enzymatic glycerolysis . Another paper investigated the phase change property of lauric acid confined in carbon nanotubes . Yet another paper discussed the experimental and numerical investigation of lauric acid melting at suboptimal inclines .

Propriétés

IUPAC Name |

(1,2-13C2)dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-ALQHTKJJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584339 | |

| Record name | (1,2-~13~C_2_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287111-19-7 | |

| Record name | (1,2-~13~C_2_)Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287111-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B3333958.png)

![Ethanol, 2-[(1-methylheptyl)amino]-](/img/structure/B3333964.png)

![Cobalt(2+);2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B3333965.png)

![Tetrasodium;2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate;nickel(2+)](/img/structure/B3333983.png)